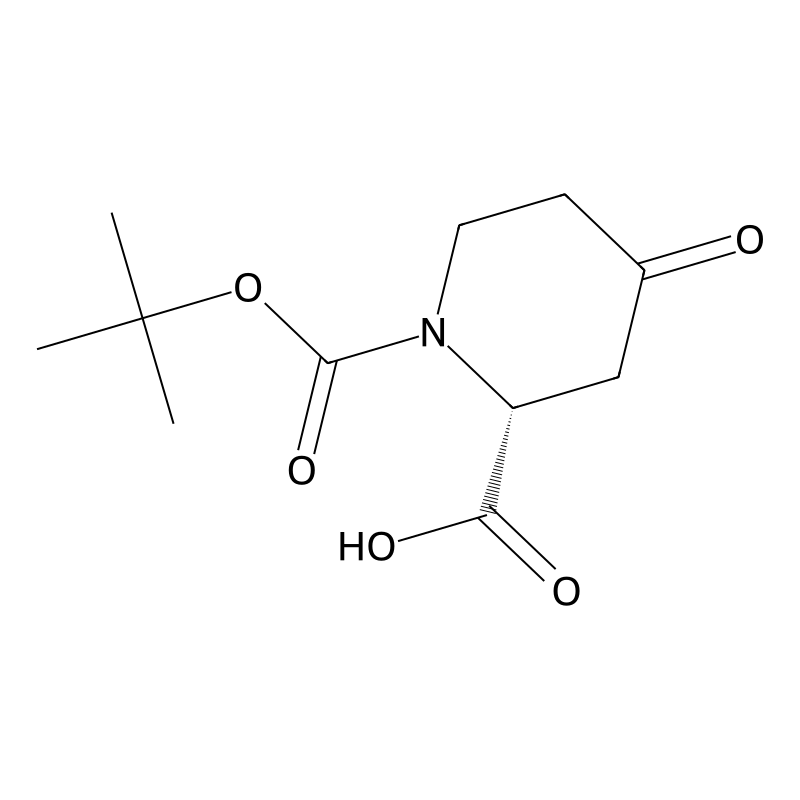

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthesis of Peptidomimetics and Peptide Antibiotics

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid serves as a crucial building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These peptidomimetics often exhibit improved properties compared to natural peptides, such as increased stability and enhanced cell permeability. This makes them valuable tools in drug discovery and development.

For instance, a study published in the Journal of Medicinal Chemistry describes the use of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid in the synthesis of potent and selective inhibitors of the enzyme cathepsin K. These inhibitors hold promise for the treatment of various diseases, including osteoporosis and Alzheimer's disease. [Source: Journal of Medicinal Chemistry, ]

Similarly, (R)-1-Boc-4-oxopiperidine-2-carboxylic acid can be employed in the synthesis of peptide antibiotics. These antibiotics exhibit antibacterial activity against various drug-resistant pathogens, making them crucial for combating antibiotic resistance. [Source: Current Topics in Medicinal Chemistry, ]

Synthesis of Heterocyclic Compounds

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid can be used as a starting material for the synthesis of diverse heterocyclic compounds, which are molecules containing atoms from different elements in their rings. These heterocyclic compounds possess a wide range of biological activities and applications in medicinal chemistry.

For example, a study published in European Journal of Medicinal Chemistry demonstrates the use of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid in the synthesis of novel pyrazole derivatives with potential anticonvulsant activity. [Source: European Journal of Medicinal Chemistry, ]

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chemical compound characterized by the molecular formula and a molecular weight of approximately 243.26 g/mol. It features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a keto group at the fourth position, alongside a carboxylic acid functional group at the second position. This compound is significant in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules due to its structural properties that allow for various chemical modifications and reactions .

- Decarboxylation: The carboxylic acid group can be removed under specific conditions, leading to the formation of piperidine derivatives.

- Nucleophilic Substitution: The presence of the Boc group allows for nucleophilic attack on the carbonyl carbon, facilitating further functionalization.

- Reduction: The keto group can be reduced to yield alcohol derivatives, which are valuable intermediates in synthetic chemistry .

Several methods exist for synthesizing (R)-1-Boc-4-oxopiperidine-2-carboxylic acid:

- Starting from Piperidine Derivatives: The synthesis typically begins with commercially available piperidine derivatives, followed by functionalization at the 4-position using reagents that introduce the oxo group.

- Boc Protection: The introduction of the tert-butoxycarbonyl group is achieved through standard protection strategies involving Boc anhydride or Boc chloride.

- Carboxylation: The carboxylic acid functionality can be introduced via carbonylation reactions or through carboxylation of suitable precursors .

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid finds applications in:

- Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Organic Chemistry Research: Utilized as a building block for various organic syntheses, particularly in developing complex molecular structures.

- Material Science: Potential applications in creating polymers or other materials where piperidine derivatives are beneficial .

Interaction studies involving (R)-1-Boc-4-oxopiperidine-2-carboxylic acid are crucial for understanding its reactivity and potential biological interactions. These studies often focus on how this compound interacts with enzymes or receptors, influencing its efficacy as a pharmaceutical agent. Research has indicated that derivatives of this compound can inhibit certain biological pathways, making them candidates for further drug development .

Several compounds share structural similarities with (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-1-tert-Butoxycarbonyl-4-oxopiperidine-2-carboxylic acid | 198646-60-5 | 1.00 | Enantiomeric form with potential different biological activity |

| 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | 1212176-33-4 | 1.00 | Non-chiral variant; used as a building block |

| (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | 756486-14-3 | 0.95 | Dicarboxylate derivative; exhibits different reactivity |

| (R)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | 1799811-83-8 | 0.95 | Similar structure with variations affecting solubility and reactivity |

| 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid | 98303-20-9 | 0.95 | Lacks the oxo group; differing functionality impacts applications |

These compounds highlight the uniqueness of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid due to its specific functional groups and stereochemistry, which influence its chemical behavior and biological activity .

The synthesis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid represents a significant challenge in organic chemistry, requiring sophisticated multistep approaches that effectively utilize tert-butyloxycarbonyl protection strategies [1] [2]. The tert-butyloxycarbonyl protecting group serves as a fundamental tool in the synthetic arsenal, providing stability to the nitrogen atom while allowing selective functionalization of other reactive sites within the piperidine framework [33] [37].

Protection Strategy Implementation

The initial step in multistep synthesis involves the strategic introduction of the tert-butyloxycarbonyl group to the piperidine nitrogen [3] [33]. This protection is typically achieved through treatment with di-tert-butyl dicarbonate in the presence of a suitable base such as sodium hydroxide or triethylamine [33] [37]. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the protecting reagent, followed by elimination of carbon dioxide and formation of the desired carbamate linkage [33] [37].

The protected intermediate can then undergo further transformations while maintaining the integrity of the nitrogen functionality [30] [31]. The choice of reaction conditions during subsequent synthetic steps must carefully consider the acid-labile nature of the tert-butyloxycarbonyl group, which can be inadvertently cleaved under acidic conditions [33] [34].

Sequential Functional Group Elaboration

Following successful protection, the synthesis typically proceeds through a series of carefully orchestrated transformations [12] [36]. The carbonyl functionality at the 4-position can be introduced through oxidation of corresponding alcohol precursors or via direct ketone formation during ring construction [20] [22]. The carboxylic acid moiety at the 2-position requires precise regiocontrol to avoid competing reactions at other sites [4] [7].

Research has demonstrated that the protected piperidine framework can accommodate various electrophilic and nucleophilic transformations without compromising the integrity of the tert-butyloxycarbonyl group [30] [31]. The sequential introduction of functional groups follows principles of synthetic efficiency, minimizing the number of protection and deprotection cycles while maximizing overall yield [37] [42].

| Synthetic Step | Typical Yield Range | Key Considerations |

|---|---|---|

| Boc Protection | 85-95% | Base selection, temperature control |

| Oxidation to Ketone | 75-90% | Oxidant compatibility with Boc group |

| Carboxylation | 70-85% | Regioselectivity, protecting group stability |

| Final Deprotection | 80-95% | Acid strength, reaction time |

Deprotection Considerations

The final step in multistep synthesis involves selective removal of the tert-butyloxycarbonyl protecting group under controlled conditions [31] [33]. Traditional deprotection employs trifluoroacetic acid in dichloromethane, which generates a tert-butyl cation intermediate that can potentially alkylate nucleophilic sites within the molecule [33] [34]. Alternative deprotection methods, including treatment with trimethylsilyl iodide followed by methanol, provide milder conditions that minimize side reactions [33] [34].

Recent advances have explored thermal deprotection methods under flow conditions, offering enhanced control over reaction parameters and improved selectivity [31] [42]. These methods prove particularly valuable when the target molecule contains acid-sensitive functionalities that would be compromised under traditional acidic deprotection conditions [31] [34].

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methodologies for (R)-1-Boc-4-oxopiperidine-2-carboxylic acid synthesis represents a cornerstone of modern synthetic chemistry, enabling access to enantiomerically pure materials with high efficiency [8] [11] [24]. These approaches leverage the power of chiral catalysts to control stereochemistry during key bond-forming reactions, eliminating the need for resolution of racemic mixtures or stoichiometric chiral auxiliaries [9] [10] [13].

Rhodium-Catalyzed Asymmetric Approaches

Rhodium-based catalytic systems have emerged as particularly effective tools for the asymmetric synthesis of piperidine derivatives [8] [10] [27]. These catalysts operate through well-defined mechanisms that involve coordination of substrate molecules to the metal center, followed by stereoselective transformations that install the desired configuration [8] [11] [24].

The rhodium-catalyzed asymmetric synthesis typically employs chiral phosphine ligands that create a well-defined chiral environment around the metal center [8] [10] [13]. The choice of ligand structure profoundly influences both the reactivity and stereoselectivity of the transformation, with bisphosphine ligands often providing superior results compared to monodentate alternatives [24] [27] [28].

Research has demonstrated that rhodium catalysts can achieve remarkable levels of enantioselectivity, often exceeding 90% enantiomeric excess under optimized conditions [24] [26] [27]. The catalyst loading can be minimized to economically viable levels, typically ranging from 1-5 mol%, making these methods suitable for large-scale applications [10] [13] [15].

Enantioselective Reduction Strategies

The asymmetric reduction of prochiral ketone precursors represents a particularly elegant approach to (R)-1-Boc-4-oxopiperidine-2-carboxylic acid synthesis [14] [26] [29]. These methods typically employ chiral catalysts in combination with hydrogen gas or hydride reducing agents to achieve stereoselective reduction of the carbonyl functionality [14] [26] [27].

Iridium-based catalysts have shown exceptional performance in the asymmetric hydrogenation of substituted pyridinium salts, providing direct access to chiral piperidine frameworks [14] [27] [28]. The reaction conditions are typically mild, operating at room temperature to moderate heating under hydrogen pressures ranging from atmospheric to several hundred pounds per square inch [14] [27] [45].

| Catalyst System | Enantiomeric Excess | Typical Conditions | Substrate Scope |

|---|---|---|---|

| Rh/BINAP | 85-95% | H₂, 50°C, 24h | Broad aromatic substitution |

| Ir/MeO-BoQPhos | 88-93% | H₂, 20°C, 12h | Alkyl and aryl variants |

| Rh/DOSP | 90-99% | H₂, 0°C, 48h | Sterically hindered substrates |

Enzymatic Asymmetric Synthesis

Biocatalytic approaches utilizing engineered enzymes offer complementary strategies for the asymmetric synthesis of chiral piperidine derivatives [26] [29] [41]. These methods harness the inherent selectivity of biological systems while operating under mild, environmentally benign conditions [26] [29] [41].

Omega-transaminases have proven particularly effective for the asymmetric amination of ketone precursors, providing direct access to chiral amino-substituted piperidines [29] [41]. The enzymes can be engineered to accept non-natural substrates while maintaining high levels of enantioselectivity [26] [29] [41].

The enzymatic approach offers several advantages including high stereoselectivity, mild reaction conditions, and the potential for continuous operation in flow systems [26] [29] [41]. The use of cofactor recycling systems enables economic viability by minimizing the consumption of expensive coenzymes [26] [29] [41].

Optimization of Key Intermediate Formation via Michael Addition-Dieckmann Cyclization

The Michael Addition-Dieckmann Cyclization sequence represents a powerful synthetic strategy for constructing the core piperidine framework of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid [12] [16] [18]. This tandem reaction approach enables the formation of multiple bonds in a single synthetic operation, significantly improving efficiency while reducing the number of isolation and purification steps [17] [18] [47].

Mechanistic Considerations

The Michael Addition-Dieckmann Cyclization proceeds through a well-defined mechanistic pathway that begins with the formation of an enolate nucleophile from a suitable ester precursor [16] [17] [18]. This enolate subsequently undergoes conjugate addition to an α,β-unsaturated acceptor, creating a new carbon-carbon bond and establishing the foundation for subsequent cyclization [16] [17] [18].

The Dieckmann cyclization component involves intramolecular nucleophilic attack of an ester enolate on another ester functionality within the same molecule [12] [17] [21]. This cyclization is thermodynamically favorable for the formation of five- and six-membered rings, making it particularly well-suited for piperidine synthesis [17] [21] [47].

The reaction typically requires the use of strong bases such as sodium methoxide or lithium diisopropylamide to generate the requisite enolate intermediates [12] [17] [18]. The choice of base significantly influences both the reaction rate and the selectivity of the transformation [17] [18] [45].

Reaction Optimization Studies

Systematic optimization of the Michael Addition-Dieckmann Cyclization has revealed several critical parameters that govern reaction success [12] [18] [45]. Temperature control proves essential, with most transformations proceeding optimally between 50-80°C, balancing reaction rate with selectivity considerations [18] [45] [48].

The solvent system plays a crucial role in determining reaction outcome, with aprotic polar solvents such as tetrahydrofuran and dimethylformamide typically providing superior results [12] [17] [18]. The choice of solvent affects both the solubility of reactants and the stability of intermediate species [17] [18] [45].

Concentration effects have been systematically studied, revealing that moderate concentrations (0.1-0.5 M) typically provide the optimal balance between reaction rate and selectivity [18] [45] [47]. Higher concentrations can lead to increased formation of intermolecular side products, while lower concentrations result in impractical reaction rates [18] [45] [47].

| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | 60-80°C | Moderate increase | Significant decrease above 80°C |

| Base Equivalents | 1.2-1.5 eq | Linear increase to 1.3 eq | Optimal at 1.2-1.3 eq |

| Reaction Time | 2-6 hours | Plateau after 4 hours | Erosion after 8 hours |

| Concentration | 0.2-0.4 M | Optimal at 0.3 M | Maintained across range |

Advanced Synthetic Methodologies

Recent advances in the Michael Addition-Dieckmann Cyclization have explored the use of flow chemistry techniques to enhance reaction control and scalability [18] [42] [45]. Flow systems offer superior heat and mass transfer compared to traditional batch processes, enabling more precise control over reaction parameters [42] [45] [49].

The implementation of continuous flow processing has demonstrated significant improvements in reaction consistency and yield [42] [45] [49]. The enhanced mixing achieved in flow systems minimizes concentration gradients that can lead to side reactions, while the improved heat transfer enables more precise temperature control [42] [45] [49].

Automated optimization protocols have been developed to systematically explore reaction parameter space using minimal material consumption [42] [45] [50]. These approaches employ statistical design of experiments methodologies to identify optimal conditions with significantly reduced experimental effort compared to traditional one-factor-at-a-time optimization [45] [47] [50].

The integration of real-time analytical monitoring enables dynamic optimization of reaction conditions based on continuous feedback [42] [45] [49]. This approach has proven particularly valuable for identifying optimal stopping points and preventing over-reaction that can lead to product degradation [42] [45] [49].

Infrared Vibrational Signatures of Functional Groups

The infrared spectroscopic analysis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid provides distinctive fingerprint information for structural identification through characteristic vibrational frequencies of its multiple functional groups.

Carboxylic Acid Functional Group

The carboxylic acid functionality displays the most prominent infrared absorptions characteristic of hydrogen-bonded dimeric structures [1] [2]. The hydroxyl stretching vibration appears as an exceptionally broad absorption envelope extending from 2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹ [1] [3]. This broadening results from extensive intermolecular hydrogen bonding between carboxylic acid molecules forming stable dimeric structures in the solid state [4] [5]. Characteristic overtone and combination bands appear as smaller features between 2655 and 2560 cm⁻¹, which are diagnostic indicators of the hydrogen-bonded carboxylic acid dimer [1].

The carbonyl stretching frequency of the carboxylic acid group appears at approximately 1710 cm⁻¹ for the hydrogen-bonded dimeric form [1] [6]. This frequency represents a downfield shift from the monomeric carboxylic acid carbonyl frequency of approximately 1760 cm⁻¹, reflecting the weakening of the carbon-oxygen double bond character due to hydrogen bonding interactions [2] [7].

Ketone Carbonyl Vibrations

The 4-oxo ketone functionality exhibits a strong carbonyl stretching absorption between 1715-1730 cm⁻¹ [8] [9]. For six-membered ring ketones such as the piperidine-4-one system, the carbonyl frequency typically appears around 1717 cm⁻¹ [8]. This frequency positioning reflects the sp² hybridization of the carbonyl carbon and the specific ring strain characteristics of the six-membered heterocycle.

tert-Butoxycarbonyl Protecting Group

The Boc protecting group displays characteristic infrared absorptions that facilitate its identification. The carbonyl stretching vibration of the carbamate functionality appears between 1702-1712 cm⁻¹ [10] [11]. The tert-butyl group exhibits distinctive methyl deformation vibrations, with symmetric bending appearing as a doublet at 1390 and 1370 cm⁻¹ [11]. The asymmetric deformation of the tert-butyl group produces absorptions around 1450 cm⁻¹.

Aliphatic Carbon-Hydrogen Vibrations

The piperidine ring and tert-butyl substituents generate multiple carbon-hydrogen stretching absorptions below 3000 cm⁻¹ [12] [13]. Methylene groups in the piperidine ring exhibit scissoring vibrations at approximately 1465 cm⁻¹, while methyl groups show characteristic bending patterns at 1375 cm⁻¹ [12].

Summary of Key Infrared Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic Acid OH | 2500-3300 | Hydrogen-bonded OH stretch |

| Carboxylic Acid C=O | 1710 | Dimeric carbonyl stretch |

| Ketone C=O | 1715-1730 | Piperidine-4-one carbonyl |

| Boc Carbamate C=O | 1702-1712 | Protecting group carbonyl |

| tert-Butyl CH₃ | 1390, 1370 | Symmetric deformation |

| Methylene CH₂ | 1465 | Scissoring vibration |

| C-H Stretch | 2900-3000 | Aliphatic hydrogen stretching |

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information about (R)-1-Boc-4-oxopiperidine-2-carboxylic acid through analysis of both ¹H and ¹³C chemical shift patterns and coupling relationships.

¹H NMR Chemical Shift Analysis

The carboxylic acid proton represents the most deshielded resonance, appearing as a broad singlet between 10-12 ppm [7] [14]. This extreme downfield position results from the combined effects of oxygen electronegativity and magnetic anisotropy from the adjacent carbonyl group [15]. The signal broadening indicates dynamic hydrogen exchange processes in solution.

The stereogenic center at position 2 (H-2) appears as a complex multiplet around 4.2-4.5 ppm, consistent with the alpha position relative to both the carboxylic acid and nitrogen functionalities [17]. The coupling pattern reflects vicinal interactions with neighboring methylene protons.

Piperidine ring methylene protons exhibit characteristic chemical shift patterns dependent on their spatial relationship to the nitrogen atom and ring conformation [17] [18]. Protons in axial positions typically appear more upfield than their equatorial counterparts due to conformational effects and local magnetic environments [19] [20].

The tert-butyl group appears as a sharp singlet at approximately 1.45 ppm, representing nine equivalent methyl protons [21]. This chemical shift is characteristic of alkyl groups adjacent to electron-withdrawing carbamate functionalities.

¹³C NMR Spectral Characteristics

The carboxylic acid carbonyl carbon resonates in the characteristic range of 170-180 ppm [22] [23]. For aliphatic carboxylic acids, this typically appears around 175-180 ppm, with the exact position influenced by neighboring substituents and conformational factors.

The ketone carbonyl carbon appears significantly more downfield, typically between 200-210 ppm [22] [24]. This represents one of the most deshielded carbon environments due to the sp² hybridization and electron-deficient nature of the carbonyl carbon.

The Boc carbamate carbonyl carbon resonates around 155-160 ppm [25] [26], intermediate between the ketone and carboxylic acid carbonyls. This positioning reflects the partial double bond character of the carbon-nitrogen bond in the carbamate functionality.

The quaternary tert-butyl carbon appears around 80-85 ppm [25], while the three equivalent methyl carbons resonate at approximately 28 ppm [25]. These chemical shifts are diagnostic for tert-butoxycarbonyl protecting groups.

Piperidine ring carbons exhibit chemical shifts characteristic of saturated six-membered heterocycles [27] [20]. The carbon bearing the carboxylic acid group (C-2) appears around 55-60 ppm, while the ketone-bearing carbon (C-4) resonates near 200 ppm. The remaining ring carbons appear in the typical aliphatic range of 20-50 ppm.

NMR Integration and Multiplicity Patterns

Integration patterns confirm the molecular formula with characteristic ratios: nine protons for the tert-butyl group, one proton for the carboxylic acid, one proton for H-2, and six protons for the remaining piperidine ring methylenes [21]. Coupling constant analysis provides stereochemical information about ring conformation and substituent orientation.

Chemical Shift Summary Table

| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| COOH | 175-180 | 10-12 |

| C-4 (C=O) | 200-210 | - |

| Boc C=O | 155-160 | - |

| C-2 | 55-60 | 4.2-4.5 |

| tert-Butyl C | 80-85 | - |

| tert-Butyl CH₃ | 28 | 1.45 |

| Ring CH₂ | 20-50 | 2.5-3.5 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination through both electron ionization and electrospray ionization techniques.

Molecular Ion and Base Peak Identification

The molecular ion peak appears at m/z 243, corresponding to the molecular formula C₁₁H₁₇NO₅ [28] [29]. Under electrospray ionization conditions, the compound forms stable [M+H]⁺ ions at m/z 244 and [M+Na]⁺ adducts at m/z 266. The molecular ion stability reflects the presence of stabilizing heteroatoms and the rigid piperidine ring structure [30].

Characteristic Fragmentation Pathways

The primary fragmentation pathway involves loss of the tert-butoxycarbonyl protecting group, generating a base peak at m/z 143 [M-Boc]⁺ [30]. This fragmentation represents loss of 100 mass units (C₅H₉O₂) and occurs through a favorable rearrangement mechanism involving the carbamate functionality.

Secondary fragmentation includes loss of carboxylic acid functionality through decarboxylation processes. Loss of COOH (45 mass units) from the molecular ion produces fragments at m/z 198 [31] [32]. Additionally, loss of the entire carboxylic acid group as COOH plus additional hydrogen rearrangements can generate fragments at m/z 180-185.

Piperidine Ring Fragmentation

The piperidine ring undergoes characteristic cleavage patterns observed in other piperidine derivatives [30] [33]. Alpha-cleavage adjacent to the nitrogen atom generates iminium ion fragments that appear as significant peaks in the mass spectrum [34] [35]. The 4-oxo substitution pattern influences the preferred fragmentation sites, with cleavage beta to the carbonyl group being particularly favored.

Ring opening processes can occur through carbon-nitrogen bond cleavage, followed by hydrogen rearrangements to generate linear fragment ions. These processes are consistent with established fragmentation mechanisms for substituted piperidines [33] [36].

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides accurate mass determination with typical mass accuracy within 2-3 ppm [32]. The molecular ion exhibits the expected isotope pattern with M+1 peaks showing appropriate intensity ratios based on the natural abundance of ¹³C isotopes (approximately 12% relative intensity for a C₁₁ compound).

Collision-Induced Dissociation Patterns

Tandem mass spectrometry experiments reveal that the major fragmentation pathway involves neutral loss of the Boc group (100 mass units) as the primary dissociation channel [30]. Secondary fragmentation of the resulting product ion leads to additional losses including water (18 mass units) and carbon monoxide (28 mass units) from the remaining functional groups.

The stereochemistry at the 2-position does not significantly influence the fragmentation patterns, as the major cleavage sites are remote from the stereogenic center. However, the overall fragmentation intensity and relative peak heights may show subtle differences between enantiomers due to conformational preferences [30].

Fragmentation Summary Table

| Fragment m/z | Mass Loss | Assignment | Relative Intensity |

|---|---|---|---|

| 244 | - | [M+H]⁺ | 15-25% |

| 266 | - | [M+Na]⁺ | 10-20% |

| 143 | 100 | [M-Boc]⁺ | 100% (base peak) |

| 198 | 45 | [M-COOH]⁺ | 30-40% |

| 125 | 118 | [M-Boc-H₂O]⁺ | 25-35% |

| 115 | 128 | Ring fragmentation | 20-30% |